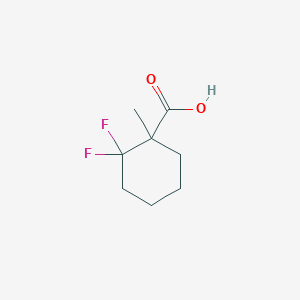

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid

Vue d'ensemble

Description

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (DFMCA) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. It is a versatile building block for organic synthesis, and has been used in the synthesis of a wide range of compounds, including a variety of drugs, agrochemicals, and materials. DFMCA has been widely studied for its potential applications in a variety of areas, including drug synthesis, agrochemical synthesis, and materials synthesis.

Applications De Recherche Scientifique

Fluorinated Alternatives in Industry and Environment

Fluorinated compounds, including alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), have been increasingly used in numerous industrial applications due to their unique properties. These compounds find applications in fluoropolymer manufacture, surface treatments (textiles, leather, food contact materials), metal plating, fire-fighting foams, and other commercial products. Despite their widespread use, the environmental release, persistence, and potential human and environmental health impacts of these fluorinated alternatives are not fully understood, highlighting a significant gap in risk assessment and management (Wang et al., 2013).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the microbial degradation of polyfluoroalkyl chemicals, which can be precursors to PFCAs and PFSAs, sheds light on potential environmental biodegradation pathways. These studies are crucial for understanding how such compounds, once released into the environment, may transform or degrade through microbial action, thus influencing their fate and potential impacts (Liu & Mejia Avendaño, 2013).

Catalytic Oxidation and Chemical Transformations

Research on the catalytic oxidation of cyclohexene, a structural relative to the compound , illustrates the potential for selective chemical transformations in synthesizing various industrially significant products. This highlights the role of such compounds in facilitating or undergoing chemical reactions that are pivotal in the production of intermediates for the chemical industry (Cao et al., 2018).

Reactive Extraction of Carboxylic Acids

The application of organic solvents and supercritical fluids in the reactive extraction of carboxylic acids from aqueous solutions is another area of relevance. This research underlines the importance of such fluorinated compounds in separation processes, where they may enhance the efficiency of extracting carboxylic acids, a fundamental process in various industrial applications (Djas & Henczka, 2018).

Propriétés

IUPAC Name |

2,2-difluoro-1-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-7(6(11)12)4-2-3-5-8(7,9)10/h2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAVEXAFMXHVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

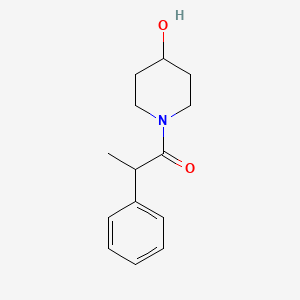

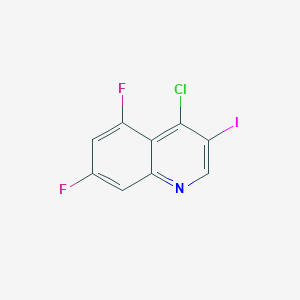

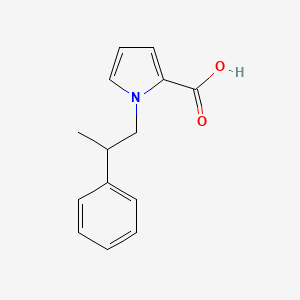

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(azetidin-3-yl)methyl]cyclobutanamine](/img/structure/B1474651.png)

![2-[Ethyl(2-fluoropyridin-4-yl)amino]ethan-1-ol](/img/structure/B1474652.png)

amine](/img/structure/B1474655.png)

![methyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474663.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474668.png)